1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol
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Description
The compound “1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a phenyl group and a propan-2-ol group . This compound could be an intermediate in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic ring system. This ring is attached to a phenyl group and a propan-2-ol group . The presence of the chlorine atom on the pyrimidine ring could influence the reactivity and properties of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation from a 5-chloropyrimidin-2-ylamine and a 3-phenylpropan-2-ol . It could also be involved in further reactions to form other compounds, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could influence its reactivity, and the presence of the phenyl and propan-2-ol groups could influence its solubility in various solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(5-chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-7-15-13(16-8-11)17-9-12(18)6-10-4-2-1-3-5-10/h1-5,7-8,12,18H,6,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGQINCTNHWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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